molecular formula C17H18N2O3 B4414102 N-{2-[(dimethylamino)carbonyl]phenyl}-2-methoxybenzamide

N-{2-[(dimethylamino)carbonyl]phenyl}-2-methoxybenzamide

Cat. No. B4414102
M. Wt: 298.34 g/mol
InChI Key: ROQODCXOMMFPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(dimethylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as DMAPT, is a synthetic compound that has been studied extensively for its potential therapeutic applications. DMAPT has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of N-{2-[(dimethylamino)carbonyl]phenyl}-2-methoxybenzamide is not yet fully understood, but it is thought to work by targeting a specific protein known as NF-kB, which is involved in the regulation of inflammation and cell growth. By inhibiting NF-kB, this compound may be able to reduce inflammation and slow the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This may be particularly relevant to cancer treatment, as tumors require a blood supply to grow and spread. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(dimethylamino)carbonyl]phenyl}-2-methoxybenzamide in laboratory experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or animals. However, this compound is also highly reactive and can be difficult to work with, requiring specialized equipment and expertise. Additionally, the complex synthesis process and high cost of this compound may limit its use in laboratory experiments.

Future Directions

There are many potential future directions for research into N-{2-[(dimethylamino)carbonyl]phenyl}-2-methoxybenzamide, including the development of new cancer treatments that use this compound in combination with other drugs or therapies. Additionally, researchers may investigate the use of this compound in the treatment of other conditions, such as autoimmune disorders and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Scientific Research Applications

N-{2-[(dimethylamino)carbonyl]phenyl}-2-methoxybenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19(2)17(21)12-8-4-6-10-14(12)18-16(20)13-9-5-7-11-15(13)22-3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQODCXOMMFPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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